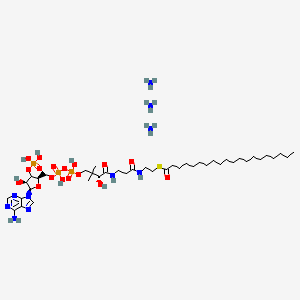
Arachidoyl-CoA (triammonium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidoyl-CoA (triammonium) is a long-chain coenzyme A derivative formed by the esterification of a fatty alcohol and an activated fatty acid . It plays a crucial role in various metabolic pathways, particularly in lipid metabolism. This compound is often used in scientific research to study metabolic processes and enzyme activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arachidoyl-CoA (triammonium) is synthesized through the esterification of a fatty alcohol with an activated fatty acid . The reaction typically involves the use of coenzyme A and specific enzymes to facilitate the esterification process. The reaction conditions often include a controlled temperature and pH to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of Arachidoyl-CoA (triammonium) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the esterification reaction. The product is then purified through various chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Arachidoyl-CoA (triammonium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as acyl-CoA synthetase.
Major Products: The major products formed from these reactions include various acyl-CoA derivatives, which are essential intermediates in lipid metabolism .
Aplicaciones Científicas De Investigación
Arachidoyl-CoA (triammonium) has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of esterification and other metabolic reactions.
Biology: Plays a role in understanding lipid metabolism and enzyme activities.
Medicine: Investigated for its potential role in metabolic disorders and lipid-related diseases.
Industry: Utilized in the production of biofuels and other industrial chemicals.
Mecanismo De Acción
Arachidoyl-CoA (triammonium) exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes involved in lipid metabolism, facilitating the transfer of acyl groups. The molecular targets include acyl-CoA synthetase and other enzymes that catalyze the formation and breakdown of fatty acids . The pathways involved include the tricarboxylic acid cycle and fatty acid oxidation .
Comparación Con Compuestos Similares
Stearoyl-CoA: Another long-chain acyl-CoA derivative involved in lipid metabolism.
Palmitoyl-CoA: A medium-chain acyl-CoA derivative with similar metabolic functions.
Oleoyl-CoA: An unsaturated acyl-CoA derivative involved in various metabolic pathways.
Uniqueness: Arachidoyl-CoA (triammonium) is unique due to its specific role in the esterification of long-chain fatty acids and its involvement in specialized metabolic pathways. Its structure and function make it a valuable tool in studying lipid metabolism and related processes .
Propiedades
Fórmula molecular |
C41H83N10O17P3S |
|---|---|
Peso molecular |
1113.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate;azane |
InChI |
InChI=1S/C41H74N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/t30-,34+,35?,36+,40-;;;/m1.../s1 |
Clave InChI |
FCQFGWHSMZFGCX-RTFZFLKGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















